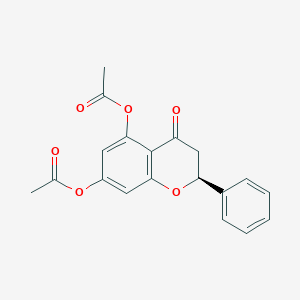

(S)-5,7-Diacetoxyflavanone

Description

Structure

3D Structure

Properties

IUPAC Name |

[(2S)-5-acetyloxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O6/c1-11(20)23-14-8-17(24-12(2)21)19-15(22)10-16(25-18(19)9-14)13-6-4-3-5-7-13/h3-9,16H,10H2,1-2H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZOMNXCYSIYMOX-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C(=O)CC(O2)C3=CC=CC=C3)C(=C1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC2=C(C(=O)C[C@H](O2)C3=CC=CC=C3)C(=C1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424911 | |

| Record name | (S)-4-Oxo-2-phenylchroman-5,7-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111441-88-4 | |

| Record name | (S)-4-Oxo-2-phenylchroman-5,7-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis of (S)-5,7-Diacetoxyflavanone from Phloroglucinol (B13840)

This technical guide provides a detailed overview of the synthetic pathway for producing this compound, a derivative of the naturally occurring flavanone (B1672756) naringenin (B18129), starting from the basic phenolic compound phloroglucinol. The synthesis involves a multi-step process including acylation, chalcone (B49325) formation via Claisen-Schmidt condensation, stereoselective cyclization to the flavanone, and final regioselective acetylation. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Overall Synthetic Pathway

The synthesis of this compound from phloroglucinol is a three-stage process. First, phloroglucinol is converted to phloroacetophenone, which serves as the A-ring precursor. Second, phloroacetophenone undergoes a base-catalyzed Claisen-Schmidt condensation with p-hydroxybenzaldehyde to form 2',4',6',4-tetrahydroxychalcone (naringenin chalcone). Third, this chalcone is subjected to an enzymatic, stereoselective cyclization to yield (S)-Naringenin. Finally, a regioselective acetylation of the 5- and 7-hydroxyl groups of (S)-Naringenin produces the target compound.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols and Data

Stage 1: Synthesis of Naringenin Chalcone

The initial stage involves a Claisen-Schmidt condensation to form the chalcone backbone. This reaction couples phloroacetophenone (derived from phloroglucinol) and p-hydroxybenzaldehyde.

Protocol 1: Synthesis of 2',4',6',4-Tetrahydroxychalcone

-

Preparation: Dissolve p-hydroxybenzaldehyde (0.01 mol) in ethanol (B145695) (25 mL). To this solution, add a 40% aqueous solution of Sodium Hydroxide (NaOH) (5 mL).

-

Reaction: Add phloroacetophenone (0.01 mol) to the alcoholic solution.

-

Incubation: Stir the reaction mixture vigorously at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, pour the reaction mixture into ice-cold water (100 mL).

-

Acidification: Acidify the aqueous mixture with 10% Hydrochloric Acid (HCl) to precipitate the chalcone product.[1]

-

Purification: Collect the precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry. The crude product can be recrystallized from ethanol to yield the pure 2',4',6',4-tetrahydroxychalcone.[1]

| Parameter | Value/Condition | Reference |

| Reactants | Phloroacetophenone, p-hydroxybenzaldehyde | [2] |

| Catalyst | Sodium Hydroxide (NaOH) | |

| Solvent | Ethanol | |

| Temperature | Room Temperature | |

| Reaction Time | 24 - 48 hours | |

| Typical Yield | 70 - 90% (Varies by specific conditions) | [2] |

Stage 2: Cyclization to (S)-Naringenin

To achieve the desired (S)-stereoisomer, an enzymatic cyclization is required. While chemical methods (acid or base-catalyzed) can produce racemic naringenin, Chalcone Isomerase (CHI) ensures the stereospecific intramolecular cyclization to (S)-naringenin.[3] The turnover rate of naringenin chalcone to naringenin is increased by a factor of 107 in the presence of CHI.[3]

Protocol 2: Enzymatic Synthesis of (S)-Naringenin

-

Buffer Preparation: Prepare a suitable reaction buffer, such as 50 mM Tris-HCl (pH 7.5) or 100 mM HEPES-KOH (pH 7.0).[4]

-

Substrate Solution: Prepare a stock solution of 2',4',6',4-tetrahydroxychalcone in a minimal amount of a suitable solvent like DMSO or ethanol.

-

Enzyme Reaction: In a reaction vessel, combine the buffer, purified Chalcone Isomerase (CHI) enzyme (e.g., 10 µg), and Dithiothreitol (DTT, e.g., 2 mM) as a reducing agent.[4]

-

Initiation: Start the reaction by adding the chalcone substrate to a final concentration of approximately 100 µM.[4]

-

Incubation: Incubate the reaction mixture at room temperature or a specified optimal temperature (e.g., 30-35°C) for a short duration (e.g., 1-5 minutes), as the reaction is typically very fast.[4]

-

Quenching & Extraction: Stop the reaction by adding an organic solvent like ethyl acetate. Extract the product into the organic phase.

-

Purification: Dry the organic phase (e.g., with Na₂SO₄), concentrate it in vacuo, and purify the resulting (S)-Naringenin using column chromatography.

| Parameter | Value/Condition | Reference |

| Substrate | 2',4',6',4-Tetrahydroxychalcone | [3][4] |

| Enzyme | Chalcone Isomerase (CHI) | [3][4][5] |

| Buffer | 50 mM Tris-HCl (pH 7.5) | [4] |

| Temperature | Room Temperature | [4] |

| Reaction Time | 1 - 5 minutes | [4] |

| Stereoselectivity | Exclusively (S)-flavanone | [3] |

Stage 3: Selective Acetylation to this compound

The final step is the regioselective acetylation of the 5- and 7-hydroxyl groups of (S)-Naringenin. The C5-hydroxyl group is strongly hydrogen-bonded to the C4-carbonyl, making it less reactive, while the C7 and C4' hydroxyls are more accessible. Selective conditions are required to target the A-ring hydroxyls.

Protocol 3: Synthesis of this compound

-

Reaction Setup: Dissolve (S)-Naringenin (1 equivalent) in anhydrous Dichloromethane (DCM) or a similar aprotic solvent.

-

Base Addition: Add a suitable base such as Triethylamine (TEA, ~1.6 equivalents) or pyridine (B92270) to the solution.[6]

-

Acetylation: Cool the mixture in an ice bath and slowly add Acetic Anhydride (Ac₂O, ~2.2 equivalents).

-

Incubation: Allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).

-

Workup: Dilute the reaction mixture with a larger volume of an organic solvent like Ethyl Acetate (EtOAc). Wash the organic phase sequentially with saturated sodium bicarbonate solution and brine.[6]

-

Purification: Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, hexane-EtOAc gradient) to obtain this compound.[6]

| Parameter | Value/Condition | Reference |

| Substrate | (S)-Naringenin | [6] |

| Reagent | Acetic Anhydride (Ac₂O) | [6] |

| Catalyst/Base | Pyridine or Triethylamine (TEA) | [6] |

| Solvent | Anhydrous Dichloromethane (DCM) | [6] |

| Temperature | 0°C to Room Temperature | [6] |

| Typical Yield | 80 - 90% (Varies by specific conditions) | [6] |

Key Reaction Mechanisms

The synthesis relies on fundamental organic reactions. The logical progression from chalcone to flavanone is a key transformation in flavonoid chemistry.

Caption: Key steps in the isomerization of chalcone to flavanone.

References

- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 2. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural and Interactional Analysis of the Flavonoid Pathway Proteins: Chalcone Synthase, Chalcone Isomerase and Chalcone Isomerase-like Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AfCHIL, a Type IV Chalcone Isomerase, Enhances the Biosynthesis of Naringenin in Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. connectjournals.com [connectjournals.com]

An In-depth Technical Guide on the Core Mechanism of Action of (S)-5,7-Diacetoxyflavanone in Cancer Cells

Disclaimer: Direct experimental data on the specific anticancer mechanism of (S)-5,7-Diacetoxyflavanone is limited in publicly available literature. This guide synthesizes information from studies on its parent compound, chrysin (B1683763) (5,7-dihydroxyflavone), and other closely related derivatives to project the probable mechanisms of action. The provided experimental protocols are generalized based on standard methodologies for flavonoid compounds.

Introduction

This compound is a derivative of the naturally occurring flavonoid, chrysin. Chrysin has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and notable anticancer properties. However, the clinical application of chrysin is often hampered by its poor bioavailability. Acetylation, as in this compound, is a common strategy to enhance the lipophilicity and potentially the bioavailability of parent compounds. This guide explores the core mechanisms by which this compound is anticipated to exert its anticancer effects, focusing on the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.

Data Presentation: Cytotoxicity of Chrysin and its Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values of chrysin and its derivatives against various human cancer cell lines, providing a quantitative measure of their cytotoxic potential.

Table 1: IC50 Values of Chrysin Derivatives in Human Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Chrysin | U87-MG (Glioblastoma) | >100 | |

| Chrysin | MDA-MB-231 (Breast) | >100 | |

| Chrysin | U-251 (Glioblastoma) | >100 | |

| Chrysin | PC3 (Prostate) | >100 | |

| 5,7-Dimethoxyflavone | HepG2 (Liver) | 25 | |

| Ether Derivative of Chrysin | HCT116 (Colon) | 1.56 - 33.5 | |

| Chrysin-Porphyrin Hybrid | HeLa (Cervical) | (light-dependent) | |

| Chrysin-Porphyrin Hybrid | MGC-803 (Gastric) | (light-dependent) | |

| Amide Derivative of Chrysin | HT-29 (Colon) | - | |

| Ester Derivative of Chrysin | HT-29 (Colon) | - |

Core Mechanisms of Action

The anticancer effects of flavanones like this compound are multifaceted, primarily revolving around the induction of programmed cell death (apoptosis), halting the cell division cycle, and interfering with critical cell signaling pathways that govern cancer cell proliferation and survival.

Induction of Apoptosis

Apoptosis is a crucial mechanism for eliminating cancerous cells. Chrysin and its derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include:

-

Modulation of Bcl-2 Family Proteins: An increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins such as Bcl-2.

-

Caspase Activation: Activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3 and -7).

-

Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential, leading to the release of cytochrome c.

Cell Cycle Arrest

Flavonoids can inhibit cancer cell proliferation by arresting the cell cycle at various phases, most commonly the G2/M or G0/G1 phase. This is often achieved by modulating the expression and activity of cyclins and cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.

Modulation of Signaling Pathways

Several critical signaling pathways that are often dysregulated in cancer are targeted by chrysin and its derivatives.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis. Chrysin derivatives have been shown to inhibit the phosphorylation of STAT3, thereby preventing its activation and downstream signaling.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, growth, and proliferation. Its aberrant activation is a common feature of many cancers. Flavonoids, including chrysin, have been reported to suppress the PI3K/Akt pathway, contributing to their pro-apoptotic effects.

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, plays a crucial role in transmitting extracellular signals to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and apoptosis. While the effects of chrysin on the MAPK pathway can be cell-type specific, some studies indicate its involvement in modulating this pathway to induce apoptosis.

Generation of Reactive Oxygen Species (ROS)

Some flavonoid derivatives exert their anticancer effects by inducing the production of reactive oxygen species (ROS) within cancer cells. Elevated ROS levels can lead to oxidative stress, causing damage to cellular components and triggering apoptotic cell death.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the mechanism of action of this compound in cancer cells.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.

-

Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.

-

Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined by analyzing the DNA histogram.

Western Blot Analysis

This technique is used to detect and quantify specific proteins, such as those involved in apoptosis and signaling pathways.

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-STAT3, STAT3, p-Akt, Akt, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Reactive Oxygen Species (ROS) Detection (DCFDA Assay)

This assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).

-

Cell Treatment: Treat cells with this compound for a specified time.

-

Probe Loading: Incubate the cells with DCFDA (5-10 µM) for 30 minutes at 37°C.

-

Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.

Visualizations

The following diagrams illustrate the key signaling pathways potentially modulated by this compound and a general experimental workflow.

Caption: General experimental workflow for investigating the anticancer mechanism of action.

Caption: Inhibition of the STAT3 signaling pathway.

Caption: Suppression of the PI3K/Akt signaling pathway.

Caption: Modulation of the MAPK signaling pathway.

Synthetic 5,7-Dihydroxyflavanone Derivatives: A Deep Dive into Their Biological Potential

A Technical Guide for Researchers and Drug Development Professionals

The flavonoid subclass of flavanones, particularly those with a 5,7-dihydroxy substitution pattern, has garnered significant scientific interest due to their broad spectrum of biological activities. Pinocembrin (5,7-dihydroxyflavanone), a naturally occurring flavanone (B1672756) found in honey, propolis, and various plants, serves as a key template for the synthesis of novel derivatives with enhanced pharmacological properties.[1][2][3] This in-depth technical guide explores the multifaceted biological activities of synthetic 5,7-dihydroxyflavanone (B1678386) derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to aid researchers and professionals in the field of drug discovery and development.

Antimicrobial Activity

Synthetic modifications of the 5,7-dihydroxyflavanone scaffold have yielded compounds with potent antimicrobial properties against a range of pathogens. Halogenated derivatives, in particular, have demonstrated significant efficacy.[1][4][5]

Table 1: Minimum Inhibitory Concentration (MIC) of Synthetic 5,7-Dihydroxyflavanone Derivatives against Various Microorganisms

| Compound | Derivative Type | S. aureus (μg/mL) | B. subtilis (μg/mL) | E. coli (μg/mL) | V. cholerae (μg/mL) | S. cerevisiae (μg/mL) | Reference |

| Pinocembrin | Natural | >1000 | 125 | >1000 | >1000 | >1000 | [1] |

| Compound 2 | 4'-Chloropin-ocembrin | 15.6 | 15.6 | >1000 | 62.5 | 31.2 | [1] |

| Compound 3 | 3',4'-Dichloropino-cembrin | 7.8 | 7.8 | >1000 | 31.2 | 15.6 | [1] |

| Compound 4 | 4'-Bromopino-cembrin | 15.6 | 15.6 | >1000 | 62.5 | 31.2 | [1] |

| Compound 5 | 4'-Iodopino-cembrin | 31.2 | 31.2 | >1000 | 125 | 62.5 | [1] |

| Compound 6 | 4'-Fluoropino-cembrin | 62.5 | 62.5 | >1000 | 250 | 125 | [1] |

| Compound 7 | 2',4'-Dichloropino-cembrin | 7.8 | 7.8 | >1000 | 31.2 | 15.6 | [1] |

| Compound 8 | 4'-Methoxypino-cembrin | >1000 | 500 | >1000 | >1000 | >1000 | [1] |

Anticancer and Cytotoxic Activity

The anticancer potential of 5,7-dihydroxyflavanone derivatives has been explored in various cancer cell lines. These compounds can induce apoptosis and inhibit cell proliferation through the modulation of key signaling pathways.[6][7][8]

Table 2: In Vitro Anticancer Activity (IC50) of 5,7-Dihydroxyflavanone and its Derivatives

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| (R)-5,7-Dihydroxyflavanone | HT29 | Colon | 58.9 mg/L | [7] |

| (R)-5,7-Dihydroxyflavanone | PC-3 | Prostate | 30.9 mg/L | [7] |

| (R)-5,7-Dihydroxyflavanone | A549 | Lung | 45.6 mg/L | [7] |

| (R)-5,7-Dihydroxyflavanone | MDA-MB-231 | Breast | 38.7 mg/L | [7] |

| (R)-5,7-Dihydroxyflavanone | SiHa | Cervix | 35.2 mg/L | [7] |

| Didymin | H460 | Lung | 11.06 | [6] |

| Didymin | A549 | Lung | 12.57 | [6] |

| N-(7-((5-hydroxy-4oxo-2-phenyl-4H-chromen-7-yl)oxy)valeryl)-L-leucine | MCF-7 | Breast | 16.6 | [6] |

Cytotoxicity on Normal Cells

Importantly, several synthetic 5,7-dihydroxyflavanone derivatives have shown low cytotoxicity towards normal human cells, suggesting a favorable therapeutic window. For instance, halogenated derivatives exhibited low toxicity when evaluated on HepG2 cells.[1][4]

Anti-inflammatory Activity

5,7-dihydroxyflavanone and its analogues have demonstrated anti-inflammatory effects by modulating key inflammatory mediators and signaling pathways.[9][10][11]

Table 3: Anti-inflammatory Activity of Dihydroxyflavone Derivatives

| Compound | Model | Effect | Reference |

| 5,7-Dimethoxyflavone (B190784) | Carrageenan-induced rat paw edema | Comparable effect to aspirin | [11] |

| 2',4'-Dihydroxyflavone | Carrageenan-induced rat paw edema | ~88% inhibition | [10] |

| Chrysin (5,7-dihydroxyflavone) | LPS-stimulated RAW 264.7 macrophages | Suppression of iNOS and COX-2 expression | [9] |

| 4'-Methoxytricetin | LPS-stimulated RAW 264.7 macrophages | Suppression of iNOS and COX-2 expression | [9] |

Antioxidant Activity

The antioxidant properties of flavonoids are well-documented, and 5,7-dihydroxyflavanone derivatives are no exception. They can scavenge free radicals and inhibit lipid peroxidation.[12][13][14] The antioxidant capacity is often attributed to the presence of hydroxyl groups on the flavonoid skeleton.[13]

Experimental Protocols

General Synthesis of Halogenated 5,7-Dihydroxyflavanone Derivatives

A common synthetic route involves a multi-step process starting from a protected phloroglucinol (B13840) derivative.[4]

-

Protection of Hydroxyl Groups: The hydroxyl groups of 2,4,6-trihydroxyacetophenone are protected, for example, using methoxymethyl (MOM) chloride in the presence of N,N-diisopropylethylamine in dichloromethane (B109758) (DCM).[4]

-

Claisen-Schmidt Condensation: The protected acetophenone (B1666503) is then reacted with a substituted benzaldehyde (B42025) in the presence of a base like potassium hydroxide (B78521) (KOH) in methanol (B129727) to form a chalcone (B49325) intermediate.[4]

-

Cyclization: The chalcone is subsequently cyclized to the flavanone ring system by refluxing with a weak base such as sodium acetate (B1210297) (NaOAc) in methanol.[4]

-

Deprotection: Finally, the protecting groups are removed using an acidic workup, for instance, with 6 N HCl in methanol at elevated temperature, to yield the desired 5,7-dihydroxyflavanone derivative.[4]

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined using the broth microdilution method.

-

Preparation of Inoculum: Bacterial or yeast strains are cultured overnight in appropriate broth (e.g., Mueller-Hinton for bacteria, YM for yeast). The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Preparation of Test Compounds: The synthetic flavanone derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in broth in a 96-well microtiter plate.

-

Inoculation and Incubation: The standardized inoculum is added to each well of the microtiter plate. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MTT Assay for Cytotoxicity and Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells or normal cells are seeded into a 96-well plate at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the synthetic 5,7-dihydroxyflavanone derivatives for a specified period (e.g., 48 hours).[7]

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a few hours (e.g., 4 hours) to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization of Formazan: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways

Synthetic 5,7-dihydroxyflavanone derivatives exert their biological effects by modulating various cellular signaling pathways. For instance, in cancer cells, they can induce apoptosis by regulating the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family and by interfering with survival pathways such as PI3K/Akt.[8][15]

References

- 1. Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pinocembrin: a novel natural compound with versatile pharmacological and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 5,7-Dihydroxyflavone Enhances the Apoptosis-Inducing Potential of TRAIL in Human Tumor Cells via Regulation of Apoptosis-Related Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5,7-Dihydroxyflavone Analogues May Regulate Lipopolysaccharide-Induced Inflammatory Responses by Suppressing IκBα-Linked Akt and ERK5 Phosphorylation in RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory Effect of Selected Dihydroxyflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory activity of 5,7-dimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 3,5,7-Trihydroxyflavanone; Dihydrogalangin | Benchchem [benchchem.com]

- 15. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, analytical quantification, and key signaling pathways associated with pinocembrin (B1678385) and its related flavanones. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering insights into the therapeutic potential of these natural compounds.

Natural Sources and Quantitative Data

Pinocembrin and its structurally related flavanones, including naringenin, hesperetin (B1673127), eriodictyol, and liquiritigenin, are ubiquitously distributed throughout the plant kingdom. They are particularly abundant in citrus fruits, various medicinal herbs, and bee products. The following tables summarize the quantitative data available for the concentration of these flavanones in a variety of natural sources.

Table 1: Concentration of Pinocembrin in Various Natural Sources

| Natural Source | Plant Part/Type | Concentration Range | Reference(s) |

| Propolis | Korean | 11.0 - 38.1 mg/g | [1] |

| Propolis | Portuguese | 62.7 mg/g (total phenolics as pinocembrin equivalent) | [2] |

| Honey | Swiss (floral and honeydew) | 2 - 3 ppm | [3] |

| Alpinia zerumbet | Leaves | Present (qualitative) | [4] |

| Alpinia katsumadai | Seeds | Present (qualitative) | [5] |

| Pinus species | Heartwood | Primary flavonoid | [6] |

| Eucalyptus species | - | Primary flavonoid | [6] |

Table 2: Concentration of Naringenin in Various Natural Sources

| Natural Source | Plant Part/Type | Concentration Range | Reference(s) |

| Grapefruit Juice | Commercial | ~400 mg/L (as naringin) | [7] |

| Grapefruit Juice Concentrate | Commercial | 515.65 mg/L (as naringin) | [8] |

| Orange Juice | Commercial | - | [2] |

| Tomato Paste | Cooked | 3.8 mg / 150 g | [2] |

| Citrus species (Jeju Native) | Fruit | Variable (Jigak: 95.59 - 209.72 mg/g total flavonoids) | [9] |

Table 3: Concentration of Hesperetin (as Hesperidin) in Various Natural Sources

| Natural Source | Plant Part/Type | Concentration Range | Reference(s) |

| Citrus maxima (Bali orange) | Peel Extract | 22.91% | [10] |

| Citrus nobilis (Siam Jember orange) | Peel Extract | 6.49% | [10] |

| Citrus sinensis (Baby Java orange) | Peel Extract | 8.37% | [10] |

| Citrus sinensis (Peras orange) | Peel Extract | 7.09% | [10] |

| Citrus medica | Peel | Highest among tested citrus | [11] |

| Citrus sinensis | Juice | Highest among tested citrus | [11] |

| Lemon Extract | Commercial | - | [12] |

Table 4: Concentration of Eriodictyol in Various Natural Sources

| Natural Source | Plant Part/Type | Concentration Range | Reference(s) |

| Lemon | Fruit | Present (qualitative) | [13] |

| Eriodictyon californicum (Yerba Santa) | - | Main flavanone (B1672756) | [14] |

Table 5: Concentration of Liquiritigenin in Various Natural Sources

| Natural Source | Plant Part/Type | Concentration Range | Reference(s) |

| Glycyrrhiza uralensis (Licorice) | Root | Primary source | [15] |

| Glycyrrhiza glabra (Licorice) | Root | Primary source | [15] |

| Dalbergia odorifera | Heartwood | Present (qualitative) | [15] |

| Medicago sativa (Alfalfa) | Sprouts | Present (qualitative) | [15] |

Experimental Protocols for Extraction and Quantification

Accurate quantification of pinocembrin and related flavanones is crucial for research and development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed for this purpose.

Extraction of Flavanones from Plant Material

A generalized protocol for the extraction of flavanones from dried plant material is as follows:

-

Sample Preparation: The plant material (e.g., leaves, peel, roots) is shade-dried and ground into a fine powder.

-

Solvent Extraction: The powdered material is extracted with a suitable solvent, typically methanol (B129727) or ethanol, often using sonication or maceration. For example, 5 mg of powdered propolis can be extracted with 1 mL of 80% ethanol.

-

Filtration and Concentration: The extract is filtered to remove solid debris and then concentrated under vacuum using a rotary evaporator at a controlled temperature (e.g., 40°C).

-

Reconstitution: The dried residue is reconstituted in a specific volume of the mobile phase (for HPLC) or a suitable solvent for derivatization (for GC-MS).

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used method for the separation and quantification of flavanones.

-

Chromatographic System: An HPLC system equipped with a pump, a UV-Vis or Diode Array Detector (DAD), and a C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient or isocratic mobile phase is employed. A common mobile phase consists of a mixture of acetonitrile (B52724) or methanol and water, often with the addition of a small percentage of an acid like formic acid or phosphoric acid to improve peak shape. For instance, a gradient elution can be programmed as follows: 0 min – 30% acetonitrile in 0.1% formic acid; 20 min – 70% acetonitrile; 22 min – 100% acetonitrile[16].

-

Detection: The flavonoids are detected by their UV absorbance at a specific wavelength, typically around 280 nm or 290 nm for flavanones.

-

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated using certified reference standards of the target flavanones.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for the analysis of flavanones, particularly after derivatization.

-

Derivatization: Due to their low volatility, flavanones require derivatization before GC-MS analysis. A common method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS). The reaction is typically carried out at an elevated temperature (e.g., 70°C) for a specific duration (e.g., 4 hours) to ensure complete derivatization[17].

-

Chromatographic System: A GC system coupled with a Mass Selective Detector (MSD) is used. A fused silica (B1680970) capillary column, such as a DB-5, is commonly employed for separation.

-

Temperature Program: A temperature gradient is used to separate the derivatized compounds. For example, the column temperature can be initially held at 80°C for 1 minute, then ramped to 220°C at a rate of 10°C/min[17].

-

Detection and Quantification: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification, which offers higher sensitivity. Quantification is based on the peak area of specific ions of the derivatized flavanone compared to a calibration curve.

Signaling Pathways and Molecular Mechanisms

Pinocembrin and related flavanones exert their biological effects by modulating a variety of cellular signaling pathways, many of which are implicated in inflammation, oxidative stress, and cancer.

Pinocembrin Signaling Pathways

Pinocembrin has been shown to possess potent anti-inflammatory and neuroprotective properties by targeting key signaling cascades.

Caption: Pinocembrin inhibits inflammatory responses by suppressing the TLR4-mediated PI3K/Akt/NF-κB and MAPK signaling pathways, and the NLRP3 inflammasome.[6][18]

Naringenin Signaling Pathways

Naringenin exhibits anti-inflammatory and neuroprotective effects, primarily through the modulation of the MAPK and NF-κB signaling pathways.

Caption: Naringenin mitigates inflammation by inhibiting the activation of MAPK and NF-κB signaling pathways.[19][20][21]

Hesperetin Signaling Pathways

Hesperetin demonstrates antioxidant and anti-inflammatory activities through the modulation of the NF-κB and Nrf2 signaling pathways.

Caption: Hesperetin exerts anti-inflammatory and antioxidant effects by inhibiting the NF-κB pathway and activating the Nrf2/ARE pathway.[13][22][23][24]

Eriodictyol Signaling Pathway

Eriodictyol is a potent activator of the Nrf2 antioxidant response pathway, which plays a crucial role in protecting cells from oxidative stress.

Caption: Eriodictyol promotes cellular protection against oxidative stress by activating the Nrf2/ARE signaling pathway.[25][26][27][28][29]

Liquiritigenin in Cancer Signaling

Liquiritigenin has demonstrated anti-cancer properties by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K/Akt/mTOR pathway.

Caption: Liquiritigenin exhibits anti-cancer effects by inhibiting the PI3K/Akt/mTOR pathway, inducing apoptosis, and upregulating BRCA1 expression through DNMT inhibition.[3][15][30][31]

This guide provides a foundational understanding of pinocembrin and related flavanones. Further in-depth research into the specific mechanisms of action and clinical efficacy of these compounds is warranted to fully realize their therapeutic potential.

References

- 1. journal.bee.or.kr [journal.bee.or.kr]

- 2. Naringenin - Wikipedia [en.wikipedia.org]

- 3. Liquiritigenin decreases tumorigenesis by inhibiting DNMT activity and increasing BRCA1 transcriptional activity in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Pinocembrin inhibits lipopolysaccharide-induced inflammatory mediators production in BV2 microglial cells through suppression of PI3K/Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Naringin - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Simultaneous Quantification Method of Flavonoids in Jeju Native Citrus from Different Harvest Times Using a High-Performance Liquid Chromatography–Diode Array Detector (HPLC–DAD) | MDPI [mdpi.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. researchgate.net [researchgate.net]

- 13. Involvement of Nrf2 Activation and NF-kB Pathway Inhibition in the Antioxidant and Anti-Inflammatory Effects of Hesperetin in Activated BV-2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Harnessing Liquiritigenin: A Flavonoid-Based Approach for the Prevention and Treatment of Cancer | MDPI [mdpi.com]

- 16. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Pinocembrin relieves lipopolysaccharide and bleomycin induced lung inflammation via inhibiting TLR4-NF-κB-NLRP3 inflammasome signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Targeting MAPK Pathways by Naringenin Modulates Microglia M1/M2 Polarization in Lipopolysaccharide-Stimulated Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Modulation of the age-related nuclear factor-kappaB (NF-kappaB) pathway by hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Hesperetin ameliorates hepatic oxidative stress and inflammation via the PI3K/AKT-Nrf2-ARE pathway in oleic acid-induced HepG2 cells and a rat model of high-fat diet-induced NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Eriodictyol-7-O-glucoside activates Nrf2 and protects against cerebral ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Eriodictyol Protects Endothelial Cells against Oxidative Stress-Induced Cell Death through Modulating ERK/Nrf2/ARE-Dependent Heme Oxygenase-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 27. iovs.arvojournals.org [iovs.arvojournals.org]

- 28. iovs.arvojournals.org [iovs.arvojournals.org]

- 29. Eriodictyol downregulates UBA52 to promote autophagy and upregulates Nrf2/HO-1 to inhibit oxidative stress to ameliorate non-alcoholic fatty liver disease [agris.fao.org]

- 30. Liquiritigenin exerts the anti-cancer role in oral cancer via inducing autophagy-related apoptosis through PI3K/AKT/mTOR pathway inhibition in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

Stereospecific Synthesis of (S)-Flavanones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-Flavanones are a class of chiral flavonoids that form the structural core of many biologically active natural products. Their specific stereochemistry at the C2 position is often crucial for their pharmacological activity, which includes anticancer, antioxidant, and anti-inflammatory properties. Consequently, the development of efficient and highly stereoselective synthetic methods to access enantiopure (S)-flavanones is a significant focus in medicinal chemistry and drug development. This guide provides a comprehensive overview of the core strategies for the stereospecific synthesis of (S)-flavanones, with a focus on organocatalytic, metal-catalyzed, and enzymatic approaches. Detailed experimental protocols for key methodologies are provided, along with comparative data to aid in method selection.

Core Synthetic Strategies: A Comparative Overview

The primary strategies for the asymmetric synthesis of (S)-flavanones can be broadly categorized into three main types: organocatalysis, transition metal catalysis, and biocatalysis. Each approach offers distinct advantages and is suited to different substrate scopes and research needs.

Organocatalytic Intramolecular Oxa-Michael Addition

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of flavanones. A prominent strategy involves the intramolecular conjugate addition of a phenol (B47542) to an activated unsaturated ketone, typically a 2'-hydroxychalcone (B22705) derivative. Chiral bifunctional catalysts, such as quinine-derived thioureas, are particularly effective. These catalysts activate the substrate through hydrogen bonding interactions, facilitating a highly stereocontrolled cyclization.

Transition Metal-Catalyzed Asymmetric Reactions

Transition metal catalysis provides another robust avenue to chiral flavanones. A notable example is the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to chromones. This method allows for the direct installation of the aryl group at the C2 position with high enantioselectivity. The choice of chiral ligand is critical for achieving high levels of stereocontrol.

Enzymatic Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of (S)-flavanones. In nature, the enzyme chalcone (B49325) isomerase (CHI) catalyzes the stereospecific cyclization of 2'-hydroxychalcones to (2S)-flavanones.[1] Mimetics of this process, as well as the use of other enzymes like lipases, have been developed for in vitro synthesis. These enzymatic methods often proceed under mild conditions with excellent enantioselectivity.[2]

Data Presentation: Comparison of Key Methodologies

The following tables summarize quantitative data for representative examples of the three main synthetic strategies, allowing for easy comparison of their efficacy.

Table 1: Organocatalytic Synthesis of (S)-Flavanones via Intramolecular Oxa-Michael Addition [3]

| Catalyst | Substrate | Yield (%) | ee (%) |

| Quinine-Thiourea | α-Substituted 2'-hydroxychalcone | up to 94 | up to 94 |

Table 2: Rhodium-Catalyzed Asymmetric 1,4-Addition for the Synthesis of (S)-Flavanones [3]

| Catalyst System | Substrate | Yield (%) | ee (%) |

| [RhOH(cod)]₂ / MeO-F₁₂-BIPHEP | Chromone (B188151) & Arylboronic Acid | up to 95 | >99 |

Table 3: Enzymatic Synthesis of (S)-Flavanones [2][4]

| Enzyme | Substrate | Yield (%) | ee (%) |

| Mucor javanicus Lipase (MJL) | 2'-hydroxychalcone | High | High |

| Porcine Pancreas Lipase (PPL) / MJL Cascade | 2'-hydroxyacetophenone (B8834) & Aldehyde | up to 94 | High |

Mandatory Visualization

The following diagrams illustrate the core mechanistic pathways and a general experimental workflow for the synthesis of (S)-flavanones.

Caption: Organocatalytic mechanism for (S)-flavanone synthesis.

Caption: Rhodium-catalyzed asymmetric 1,4-addition pathway.

Caption: General experimental workflow for (S)-flavanone synthesis.

Experimental Protocols

The following are generalized protocols for the three main synthetic strategies discussed. Researchers should consult the primary literature for substrate-specific modifications and safety information.

Protocol 1: Organocatalytic Synthesis via Quinine-Thiourea Catalyst

This protocol is a general representation of the method developed by Biddle et al. for the enantioselective synthesis of flavanones.[3]

Materials:

-

α-Substituted 2'-hydroxychalcone derivative

-

Quinine-derived thiourea (B124793) catalyst (e.g., Takemoto catalyst)

-

Anhydrous toluene (B28343)

-

p-Toluenesulfonic acid (for decarboxylation if applicable)

-

Standard glassware for organic synthesis

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the α-substituted 2'-hydroxychalcone (1.0 equiv) and the quinine-derived thiourea catalyst (0.1 equiv).

-

Add anhydrous toluene to achieve a desired concentration (e.g., 0.1 M).

-

Stir the reaction mixture at the specified temperature (e.g., room temperature) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, if the substrate contains a removable activating group (like a β-ketoester), add p-toluenesulfonic acid (1.2 equiv) and heat the mixture to facilitate decarboxylation.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the (S)-flavanone.

-

Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) analysis.

Protocol 2: Rhodium-Catalyzed Asymmetric 1,4-Addition

This protocol is based on the work of Korenaga and coworkers for the synthesis of chiral flavanones.

Materials:

-

Chromone derivative

-

Arylboronic acid

-

[RhOH(cod)]₂ or other suitable Rh(I) precursor

-

Chiral diphosphine ligand (e.g., (S)-MeO-F₁₂-BIPHEP)

-

Anhydrous toluene or dichloromethane

-

Deionized water

-

Standard glassware for organic synthesis

-

Inert atmosphere setup

Procedure:

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with the Rh(I) precursor (e.g., 0.005 equiv) and the chiral diphosphine ligand (e.g., 0.005 equiv).

-

Add anhydrous solvent (toluene or dichloromethane) and stir for a few minutes to form the catalyst complex.

-

Add the chromone derivative (1.0 equiv) and the arylboronic acid (1.5 equiv).

-

Add a small amount of deionized water (e.g., 10 equiv).

-

Stir the reaction mixture at room temperature for the specified time (typically 1-3 hours), monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate) to yield the desired (S)-flavanone.

-

Analyze the enantiomeric excess by chiral HPLC.

Protocol 3: Chemo-Enzymatic Cascade for (S)-Flavanone Synthesis

This protocol is a generalized procedure based on the one-pot synthesis using a dual-lipase system.[2][4]

Materials:

-

2'-Hydroxyacetophenone derivative

-

Substituted aromatic aldehyde

-

Porcine Pancreas Lipase (PPL)

-

Mucor javanicus Lipase (MJL)

-

Iso-octane

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Deionized water

-

Standard reaction vessel with temperature control

Procedure:

-

To a reaction vessel, add the 2'-hydroxyacetophenone (1.0 equiv), the aromatic aldehyde (1.0 equiv), and 2-methylimidazole (0.75 equiv) in iso-octane.

-

Add PPL and stir the mixture at a controlled temperature (e.g., 50 °C) to facilitate the cross-aldol condensation to form the chalcone intermediate.

-

After the formation of the chalcone, add MJL to the reaction mixture along with a biphasic system of iso-octane and DMSO/water.

-

Continue to stir the reaction at the same temperature for an extended period (e.g., 48 hours) to allow for the intramolecular oxa-Michael addition.

-

Monitor the formation of the (S)-flavanone by HPLC.

-

Upon completion, extract the product with a suitable organic solvent.

-

Dry the organic phase, concentrate, and purify the (S)-flavanone by column chromatography.

-

Determine the enantiomeric excess using chiral HPLC.

This guide provides a foundational understanding of the key stereospecific methods for synthesizing (S)-flavanones. The choice of method will depend on factors such as substrate availability, desired scale, and the specific stereochemical purity required. For further details and specific applications, it is essential to consult the primary scientific literature.

References

A Technical Guide to the Preliminary Cytotoxicity Screening of (S)-5,7-Diacetoxyflavanone and Related Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flavanones, a subclass of flavonoids, are widely recognized for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. (S)-5,7-Diacetoxyflavanone, as a derivative of the 5,7-dihydroxyflavanone (B1678386) core structure, is a compound of interest for potential therapeutic applications. A crucial first step in the evaluation of any new chemical entity for drug development is the assessment of its cytotoxic potential. This technical guide outlines the fundamental experimental protocols and data presentation strategies for a preliminary in vitro cytotoxicity screening, leveraging insights from its close structural analogs.

Data Presentation: Cytotoxicity of Related Flavanones

The following tables summarize the cytotoxic and antiproliferative activities of 5,7-dimethoxyflavone (B190784) and 5,7-dihydroxyflavanone derivatives against various cell lines, as reported in the literature. This data provides a comparative baseline for interpreting novel results obtained for this compound.

Table 1: Cytotoxicity Data for 5,7-Dimethoxyflavone and its Derivatives

| Compound | Cell Line | Assay | Endpoint | Result | Citation |

| 5,7-Dimethoxyflavone | HepG2 (Liver Carcinoma) | MTT | IC50 | 25 µM | [1] |

| 5,7-Dimethoxyflavone Oxime Derivative 4 | HepG2 (Liver Carcinoma) | - | IC50 | 36.38 µg/mL | [2] |

| 5,7-Dimethoxyflavone Oxime Derivative 4 | T47D (Breast Cancer) | - | IC50 | 41.66 µg/mL | [2] |

| 5,7-Dimethoxyflavone Oxime Derivative 6 | HepG2 (Liver Carcinoma) | - | IC50 | 25.34 µg/mL | [2] |

| 5,7-Dimethoxyflavone Oxime Derivative 6 | T47D (Breast Cancer) | - | IC50 | 22.94 µg/mL | [2] |

| 5,7-Dimethoxyflavone Derivative 7 | HepG2 (Liver Carcinoma) | - | IC50 | 21.36 µg/mL | [2] |

| 5,7-Dimethoxyflavone Derivative 7 | T47D (Breast Cancer) | - | IC50 | 25.00 µg/mL | [2] |

| 5,7-Dimethoxyflavone | Human Dermal Fibroblasts | - | Cell Viability | 87.45% at 50 µM | [3] |

| 5,7-Dimethoxyflavone | Human Dermal Fibroblasts | - | Cell Viability | 73.02% at 100 µM | [3] |

Table 2: Cytotoxicity Data for 5,7-Dihydroxyflavanone and its Derivatives

| Compound | Cell Line | Assay | Endpoint | Result | Citation |

| 5,7-Dihydroxyflavone + TRAIL (6 nmol/L) | HepG2 (Liver Carcinoma) | MTT | Cell Viability | 38.96% at 20 µmol/L (72h) | [4] |

| 5,7-Dihydroxyflavone + TRAIL | Jurkat (T-cell Leukemia) | MTT | Enhanced Cytotoxicity | Synergistic Effect Observed | [4] |

| 5,7-Dihydroxyflavone + TRAIL | HeLa (Cervical Cancer) | MTT | Enhanced Cytotoxicity | Synergistic Effect Observed | [4] |

| 5,7-Dihydroxyflavanone Derivatives | HepG2 (Liver Carcinoma) | MTS | Cytotoxicity | Low to no cytotoxicity at 50 µM | [5][6] |

| Trifluorinated 5,7-Dihydroxyflavanone | HepG2 (Liver Carcinoma) | MTS | IC50 | 95 µM (24h) | [5] |

| 5,7-Dihydroxyflavone | RAW 264.7 (Macrophage) | MTT | Cytotoxicity | Low cytotoxicity | [7] |

Experimental Protocols and Workflows

A robust preliminary screening workflow is essential. The following diagram illustrates a typical experimental progression from initial viability assessment to more detailed mechanistic studies.

Caption: Experimental workflow for in vitro cytotoxicity screening.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[8] These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of living, metabolically active cells.

Detailed Protocol:

-

Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[10]

-

Absorbance Reading: Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[8] A reference wavelength of >650 nm can be used to subtract background noise.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection: Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost.[11][12]

Detailed Protocol:

-

Cell Treatment: Seed 1-5 x 10⁵ cells in appropriate culture plates or flasks and treat with the test compound at concentrations around the determined IC50 for a specified time.[13]

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and wash with serum-containing media to inactivate trypsin.[13] Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cells once with cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.[12]

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution (50 µg/mL) to the cell suspension.[13]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

-

Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[15] FITC is typically detected in the FL1 channel (green fluorescence) and PI in the FL2 or FL3 channel (red fluorescence).

Cell Cycle Analysis

This method quantifies the DNA content of cells to determine the proportion of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase (with duplicated DNA) will have twice the fluorescence intensity of cells in the G0/G1 phase.[16]

Detailed Protocol:

-

Cell Preparation: Treat cells with the test compound as described for the apoptosis assay.

-

Harvesting: Harvest approximately 2 x 10⁶ cells. Wash with cold PBS by centrifugation (200 x g, 5 min).[17]

-

Fixation: Resuspend the cell pellet and slowly add it dropwise to ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells for at least 2 hours (or overnight) at 4°C.[17]

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in 300-500 µL of a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[17]

-

Incubation: Incubate for 15-30 minutes at room temperature, protected from light.[17]

-

Analysis: Analyze the samples on a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity. Software algorithms are used to deconvolute the histogram and quantify the percentage of cells in each phase of the cell cycle.[16]

Potential Signaling Pathways

Based on studies of related flavanones, this compound may exert its cytotoxic effects through the induction of apoptosis and cell cycle arrest.

Apoptosis Signaling Pathway

Many flavonoids induce apoptosis through the intrinsic (mitochondrial) pathway, often involving the regulation of Bcl-2 family proteins and the activation of caspases.

Caption: A simplified intrinsic apoptosis signaling pathway.

Cell Cycle Regulation

Flavonoids can induce cell cycle arrest at various checkpoints, most commonly at G1/S or G2/M, preventing cancer cell proliferation.

Caption: Potential points of cell cycle arrest induced by a test compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural modification of 5,7-dimethoxyflavone from Kaempferia parviflora and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 5,7-Dihydroxyflavone Enhances the Apoptosis-Inducing Potential of TRAIL in Human Tumor Cells via Regulation of Apoptosis-Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 5,7-Dihydroxyflavone Analogues May Regulate Lipopolysaccharide-Induced Inflammatory Responses by Suppressing IκBα-Linked Akt and ERK5 Phosphorylation in RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. static.igem.org [static.igem.org]

- 14. resources.amsbio.com [resources.amsbio.com]

- 15. kumc.edu [kumc.edu]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

An In-depth Technical Guide to the Biosynthesis of 5,7-Dihydroxyflavanones in Plants

Audience: Researchers, scientists, and drug development professionals.

Introduction

5,7-Dihydroxyflavanone (B1678386), commonly known as pinocembrin (B1678385), is a naturally occurring flavanone (B1672756) found in various plants, honey, and propolis.[1][2] As a core flavonoid structure, it exhibits a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and neuroprotective activities, making it a compound of significant interest for drug development.[2][3] Understanding its biosynthesis in plants is crucial for metabolic engineering efforts aimed at enhancing its production in both native plant systems and microbial hosts.

This technical guide provides a detailed overview of the biosynthetic pathway of 5,7-dihydroxyflavanone, focusing on the key enzymatic steps, regulatory mechanisms, and relevant experimental methodologies.

The Core Biosynthetic Pathway

The biosynthesis of 5,7-dihydroxyflavanone is a branch of the general phenylpropanoid pathway, which converts the aromatic amino acid L-phenylalanine into a variety of essential secondary metabolites.[4][5] The pathway proceeds through a series of enzymatic reactions to construct the characteristic C6-C3-C6 flavonoid skeleton.

The synthesis of one molecule of pinocembrin begins with L-phenylalanine and requires three molecules of malonyl-CoA.[6] The pathway involves four key enzymatic steps:

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the initial committed step of the phenylpropanoid pathway, converting L-phenylalanine into cinnamic acid through non-oxidative deamination.[3][5]

-

Cinnamate-CoA Ligase (CNL) / 4-Coumarate-CoA Ligase (4CL): Cinnamic acid is then activated to its corresponding thioester, cinnamoyl-CoA, by a CoA ligase.[3][6]

-

Chalcone (B49325) Synthase (CHS): As the first committed enzyme in flavonoid biosynthesis, CHS catalyzes the condensation of one molecule of cinnamoyl-CoA with three molecules of malonyl-CoA to form a polyketide intermediate, which then cyclizes to produce pinocembrin chalcone (2',4',6'-trihydroxychalcone).[3][6][7]

-

Chalcone Isomerase (CHI): This enzyme facilitates the stereospecific intramolecular cyclization of the chalcone into the flavanone structure.[3][8] While this reaction can occur spontaneously, CHI increases the rate by up to 107-fold, ensuring the efficient production of (2S)-pinocembrin.[9][10]

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Flavonoids: biosynthesis, biological functions, and biotechnological applications [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structure of chalcone synthase and the molecular basis of plant polyketide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Chalcone Isomerase a Key Enzyme for Anthocyanin Biosynthesis in Ophiorrhiza japonica [frontiersin.org]

- 10. 3,5,7-Trihydroxyflavanone; Dihydrogalangin | Benchchem [benchchem.com]

Methodological & Application

Application Note: Quantification of (S)-5,7-Diacetoxyflavanone using Chiral High-Performance Liquid Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-5,7-Diacetoxyflavanone is a chiral flavanone (B1672756) derivative of significant interest due to its potential pharmacological activities. As with many chiral molecules, the biological activity of flavanones can be stereospecific, making the accurate quantification of individual enantiomers crucial for research, quality control, and formulation development. This application note describes a detailed protocol for the quantitative analysis of this compound using a chiral High-Performance Liquid Chromatography (HPLC) method with UV detection. The method is designed to provide high resolution, sensitivity, and reproducibility for the separation and quantification of the (S)-enantiomer from its (R)-enantiomer.

Flavanones possess a chiral center at the C-2 position of the C-ring, leading to the existence of enantiomeric pairs.[1][2][3] The separation of these enantiomers is often achieved using chiral stationary phases (CSPs) based on polysaccharides like cellulose (B213188) or amylose.[1][4][5] This protocol outlines a normal-phase chiral HPLC method, which has been shown to be effective for the enantioseparation of various flavanones.[1][4][5]

Experimental Protocols

1. Materials and Reagents

-

This compound reference standard (≥98% purity)

-

(R,S)-5,7-Diacetoxyflavanone racemic mixture

-

HPLC-grade n-hexane

-

HPLC-grade ethanol

-

HPLC-grade isopropanol

-

Methanol (B129727) (for sample and standard preparation)

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD) is required.

| Parameter | Recommended Condition |

| HPLC Column | Chiralpak® IA or similar amylose-based chiral stationary phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane:Ethanol (e.g., 90:10, v/v). The ratio may require optimization for optimal separation. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25°C |

| Detection Wavelength | 285 nm (or determined from the UV spectrum of the analyte) |

| Run Time | Approximately 20 minutes (or until both enantiomers have eluted) |

3. Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

-

Racemic Mixture Solution: Prepare a 50 µg/mL solution of the (R,S)-5,7-Diacetoxyflavanone racemic mixture in the mobile phase to confirm the separation of the two enantiomers and identify the elution order.

4. Sample Preparation

The sample preparation protocol will vary depending on the matrix (e.g., plant extract, formulation, biological sample). A general procedure for a solid extract is provided below:

-

Accurately weigh a suitable amount of the homogenized sample (e.g., 100 mg of a dried extract).

-

Add 10 mL of methanol to the sample in a centrifuge tube.

-

Vortex the sample for 1 minute and then sonicate for 30 minutes in an ultrasonic bath.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

-

If necessary, dilute the filtered sample with the mobile phase to ensure the analyte concentration falls within the calibration curve range.

5. Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

| Validation Parameter | Typical Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.999 for the calibration curve over the specified concentration range.[6] |

| Precision (RSD%) | Intraday and Interday precision with a relative standard deviation (RSD) of ≤ 2%.[7][8] |

| Accuracy (% Recovery) | Mean recovery between 98% and 102%.[9] |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |

| Specificity | The peak for this compound should be well-resolved from the (R)-enantiomer and any other sample components. |

Data Presentation

Table 1: HPLC Method Parameters for Quantification of this compound

| Parameter | Value |

|---|---|

| Column | Chiralpak® IA (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane:Ethanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 285 nm |

| Injection Volume | 10 µL |

| Temperature | 25°C |

Table 2: Method Validation Summary (Hypothetical Data)

| Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity (r²) | 0.9995 | ≥ 0.999 |

| Range (µg/mL) | 1 - 100 | - |

| Intraday Precision (%RSD) | 0.85% | ≤ 2% |

| Interday Precision (%RSD) | 1.20% | ≤ 2% |

| Accuracy (% Recovery) | 99.5% | 98% - 102% |

| LOD (µg/mL) | 0.25 | - |

| LOQ (µg/mL) | 0.75 | - |

Visualizations

Caption: Experimental workflow for HPLC quantification.

Caption: Core parameters for method validation.

References

- 1. Stereoselective separation, configuration determination, and quantification of flavanone glycosides in Citrus using chiral HPLC-UV in combination with CD spectra - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Stereoselective separation, configuration determination, and quantification of flavanone glycosides in Citrus using chiral HPLC-UV in combination with CD spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. scienggj.org [scienggj.org]

- 8. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Testing (S)-5,7-Diacetoxyflavanone Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-5,7-Diacetoxyflavanone is a synthetic flavanone (B1672756) derivative. While the broader class of flavanones, commonly found in citrus fruits, is known for a variety of biological activities including antioxidant, anti-inflammatory, and anticancer effects, specific data on this compound is limited. One study has indicated its potential antimicrobial activity.[1] This document provides a comprehensive set of protocols to enable researchers to systematically evaluate the bioactivity of this compound in cell culture models.

The provided protocols are based on established methods for testing flavonoid bioactivity and are designed to be adaptable to specific research questions and available resources. It is recommended to initially screen for cytotoxicity to determine appropriate concentration ranges for subsequent bioactivity assays.

Predicted Bioactivities and Screening Strategy

Based on the known activities of structurally related flavanones, this compound is hypothesized to possess antioxidant, anti-inflammatory, and potentially cytotoxic/anticancer properties. Flavonoids can modulate various cell signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival, proliferation, and inflammation.[2][3][4][5]

The proposed screening strategy follows a tiered approach:

-

Cytotoxicity Assessment: To determine the concentration range of this compound that is non-toxic to cells and to identify potential anticancer effects at higher concentrations.

-

Anti-inflammatory Activity Assays: To investigate the compound's ability to modulate inflammatory responses in vitro.

-

Antioxidant Activity Assays: To assess the compound's capacity to mitigate oxidative stress at the cellular level.

-

Mechanism of Action Studies: To explore the underlying molecular pathways affected by the compound.

Experimental Workflow

The general workflow for screening the bioactivity of this compound is outlined below.

Data Presentation

Quantitative data from the following experimental protocols should be recorded in a structured format to allow for clear comparison and interpretation.

Table 1: Cytotoxicity of this compound

| Cell Line | Incubation Time (h) | IC50 (µM) |

| Cancer Cell Line (e.g., HepG2) | 24 | |

| 48 | ||

| 72 | ||

| Normal Cell Line (e.g., TIG-1) | 24 | |

| 48 | ||

| 72 |

Table 2: Anti-inflammatory Effects of this compound on RAW 264.7 Macrophages

| Treatment | Concentration (µM) | Nitric Oxide (NO) Production (% of LPS control) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |

| Vehicle Control (no LPS) | - | |||

| LPS Control | - | 100% | ||

| This compound | Conc. 1 | |||

| Conc. 2 | ||||

| Conc. 3 | ||||

| Positive Control (e.g., Dexamethasone) | Varies |

Table 3: Cellular Antioxidant Activity of this compound in HepG2 Cells

| Treatment | Concentration (µM) | Cellular Antioxidant Activity (CAA) Units |

| Vehicle Control | - | |

| This compound | Conc. 1 | |

| Conc. 2 | ||

| Conc. 3 | ||

| Positive Control (e.g., Quercetin) | Varies |

Experimental Protocols

General Cell Culture and Compound Preparation

-

Recommended Cell Lines:

-

RAW 264.7 (Murine Macrophages): For studying inflammatory responses.[6]

-

HepG2 (Human Hepatocellular Carcinoma): A common line for cytotoxicity and antioxidant studies.[7]

-

TIG-1 (Human Lung Embryonic Fibroblasts) or HUVE (Human Umbilical Vein Endothelial Cells): As a model for normal, non-cancerous cells to assess general cytotoxicity.[8]

-

-

Culture Conditions: Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation:

-

Prepare a stock solution of this compound in sterile dimethyl sulfoxide (B87167) (DMSO).

-

Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations for experiments.

-

The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced toxicity.[9]

-

Cytotoxicity Assessment: MTT Assay

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).

-

Materials:

-

96-well cell culture plates

-

Selected cell lines

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]

-

Microplate reader

-

-

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours.[9]

-

Treatment: Replace the medium with 100 µL of medium containing serial dilutions of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.[9]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.[9]

-